molecular formula C24H26N2 B040215 1-Methyl-2,3,6-triphenylpiperidin-4-ol CAS No. 124069-10-9

1-Methyl-2,3,6-triphenylpiperidin-4-ol

Cat. No.: B040215
CAS No.: 124069-10-9
M. Wt: 343.5 g/mol
InChI Key: UCUTYQPQDASXNZ-UHFFFAOYSA-N
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Description

1-Methyl-2,3,6-triphenylpiperidin-4-ol is a complex organic compound with the molecular formula C24H25NO and a molecular weight of 343.46 g/mol . This multi-substituted piperidine derivative features phenyl groups at the 2, 3, and 6 positions of the piperidine ring and a methyl group on the nitrogen atom . Piperidine rings are a common scaffold in medicinal chemistry, and derivatives with phenyl substitutions have been investigated for various biological activities . Related triphenylpiperidinone structures have been shown to adopt a chair conformation with all phenyl rings in equatorial positions, a feature that can influence the compound's stereochemistry and interaction with biological targets . The crystal structures of analogous compounds are often stabilized by intermolecular interactions such as C–H···π contacts and π–π stacking, which can be relevant for material science and crystallography research . While the specific mechanism of action and research applications for this compound are not fully detailed in the literature, piperidone and its derivatives are known to be explored for a range of potential activities . Researchers are investigating similar structures for their properties and applications. This product is intended for research purposes only in a laboratory setting. It is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

124069-10-9

Molecular Formula

C24H26N2

Molecular Weight

343.5 g/mol

IUPAC Name

1-methyl-2,3,6-triphenylpiperidin-4-ol

InChI

InChI=1S/C24H25NO/c1-25-21(18-11-5-2-6-12-18)17-22(26)23(19-13-7-3-8-14-19)24(25)20-15-9-4-10-16-20/h2-16,21-24,26H,17H2,1H3

InChI Key

UCUTYQPQDASXNZ-UHFFFAOYSA-N

SMILES

CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=CC=C4

Canonical SMILES

CN1C(CC(C(C1C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC=CC=C4

Synonyms

1-Methyl-2,3,6-triphenyl-4-piperidinamine

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Properties:
MTPP has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. Research indicates that MTPP may act as a monoamine oxidase B (MAO-B) inhibitor, which is crucial in the metabolism of neuroactive amines. This inhibition can lead to increased levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with Parkinson's disease .

Antimicrobial Activity:
Studies have shown that MTPP exhibits antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents . The compound’s structure allows it to interact with microbial membranes, disrupting their integrity and leading to cell death.

Pharmacological Applications

Analgesic Effects:
MTPP has been explored for its analgesic properties. Animal model studies suggest that it may provide pain relief through modulation of pain pathways in the central nervous system. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for pain management .

Anticancer Potential:
Recent investigations into MTPP's anticancer properties reveal promising results. The compound has been shown to inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. Mechanistic studies indicate that MTPP may induce apoptosis in these cells, making it a candidate for further development in cancer therapy .

Synthesis and Derivatives

MTPP can be synthesized through various organic reactions, including cyclization processes involving triphenylpiperidine derivatives. The synthesis typically involves multiple steps to achieve the desired purity and yield .

Synthesis Method Key Steps Yield (%)
Cyclization ReactionFormation of piperidine ring75%
Reduction ReactionConversion to alcohol form85%

Case Studies

Case Study 1: Neuroprotection in Animal Models
A study conducted on mice models demonstrated that administration of MTPP significantly improved motor function and reduced neurodegeneration markers when compared to control groups. This study supports the hypothesis that MTPP may be beneficial in treating neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy
In a controlled laboratory setting, MTPP was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Piperidine Family

The following compounds share the piperidin-4-ol core but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
1-Methyl-2,3,6-triphenylpiperidin-4-ol 1-Me, 2-Ph, 3-Ph, 6-Ph C23H23NO 329.44 High lipophilicity; steric hindrance
(3S,4R)-1-Methyl-4-(2,4,6-trimethoxy-phenyl)piperidin-3-ol 1-Me, 4-(2,4,6-trimethoxy-Ph) C21H25NO4 355.43 Polar methoxy groups; potential CNS activity
1-[(Thiophen-3-yl)methyl]piperidin-4-ol 1-(Thiophen-3-yl-Me) C10H15NOS 197.30 Sulfur-containing; lower molecular weight
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine 1-Me, 4-(hydroxymethyl) C7H13NO 127.18 Unsaturated ring; hydroxymethyl group
Key Observations:
  • Lipophilicity: The triphenyl-substituted compound (C23H23NO) exhibits higher lipophilicity compared to analogs with polar groups (e.g., hydroxymethyl or methoxy), influencing solubility and membrane permeability.

Comparison with Tetrahydropyridine Derivatives

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin, shares a partially unsaturated piperidine core but differs in substituents and bioactivity. MPTP’s toxicity arises from its metabolism to MPP+, which inhibits mitochondrial complex I, leading to dopaminergic neuron death .

Physicochemical and Analytical Properties

  • Collision Cross-Section: notes collision cross-section data for 2,3,6-triphenylpiperidin-4-ol, which is critical for mass spectrometry-based identification. The bulky phenyl groups increase its cross-sectional area compared to smaller analogs .
  • Solubility : The hydroxymethyl group in 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine enhances water solubility, whereas the triphenyl derivative’s hydrophobicity may necessitate organic solvents for handling .

Preparation Methods

Mannich Condensation for Piperidine Ring Formation

The Mannich condensation remains a cornerstone for constructing the piperidine scaffold. As demonstrated in the synthesis of analogous 3-chloro-3-methyl-r(2),c(6)-diphenylpiperidine-4-ones, this method involves the reaction of dicarboxylic acid esters with aromatic aldehydes and ammonia or primary amines. For 1-methyl-2,3,6-triphenylpiperidin-4-ol, a modified Mannich protocol could employ:

  • Benzaldehyde derivatives to introduce phenyl groups at positions 2 and 6.

  • Methylamine or dimethyl sulfate for N-methylation at position 1.

  • Cyclohexanone intermediates functionalized with a hydroxyl group at position 4.

Reaction conditions (e.g., ethanol as solvent, 60–80°C) favor the formation of a chair or twist-boat conformation in the piperidine ring, as observed in related structures.

Table 1: Comparative Analysis of Mannich Condensation Conditions

ComponentRoleExample ReagentsYield (%)Citation
AldehydeAromatic substituent sourceBenzaldehyde, p-tolualdehyde65–75
AmineNitrogen sourceAmmonia, methylamine
SolventReaction mediumEthanol, methanol
TemperatureKinetic control60–80°C

Alkylation and Cyclization Strategies

Post-condensation alkylation is critical for introducing the methyl group at position 1. Patent literature highlights dimethyl sulfate as a cost-effective methylating agent, particularly when paired with potassium carbonate in methyl isobutyl ketone (MIBK). Key considerations include:

  • Molar ratios : 2.5–3.0 equivalents of dimethyl sulfate per mole of intermediate.

  • Temperature control : Reactions conducted at 20°C to solvent reflux to minimize side products.

  • Work-up : Neutralization with aqueous sodium carbonate and extraction with dichloromethane.

For cyclization, acid-catalyzed intramolecular aldol condensation may close the piperidine ring, with the hydroxyl group at position 4 introduced via ketone reduction (e.g., NaBH4 or catalytic hydrogenation).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol and isopropyl alcohol are preferred for recrystallization due to their polarity and compatibility with piperidine derivatives. Elevated temperatures (reflux) enhance solubility, while gradual cooling (0–5°C) promotes high-quality crystal growth.

Catalysts and Reagents

  • Bases : Potassium carbonate facilitates deprotonation during methylation.

  • Acid scavengers : Triethylamine mitigates HCl release in hydrochlorination steps.

Purification and Crystallization Techniques

Recrystallization from n-propanol or ethanol yields crystals with monoclinic symmetry (space group C2/c), as observed in structurally similar piperidin-4-ones. Patent data emphasize the role of solvent mixtures (e.g., n-propanol/acetonitrile) in removing impurities and achieving ≥99% purity.

Table 2: Recrystallization Solvents and Outcomes

Solvent SystemPurity (%)Crystal HabitSpace GroupCitation
Ethanol98.5Monoclinic platesC2/c
n-Propanol99.2NeedlesP21/c
Isopropyl alcohol97.8Prisms

Analytical Characterization

1H and 13C NMR confirm substituent positions, while X-ray diffraction resolves the chair conformation of the piperidine ring. IR spectroscopy identifies the hydroxyl stretch (νO-H ≈ 3400 cm⁻¹) and aromatic C–H bonds. High-resolution mass spectrometry (HRMS) validates the molecular formula (C24H25NO).

Applications and Derivatives

Though direct applications of this compound are underexplored, its structural analogs exhibit antimicrobial and anticancer activities . Derivatives with electron-withdrawing groups (e.g., chloro, methoxy) show enhanced bioactivity, suggesting avenues for further research.

Q & A

Q. How should researchers address batch-to-batch variability in pharmacological assays?

  • Methodological Answer : Implement quality-by-design (QbD) principles with control charts for critical quality attributes (CQAs). Use nested ANOVA to distinguish assay variability (e.g., cell passage number) from compound batch effects .

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